4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide is an organic compound that belongs to the class of amides It features a complex structure with a chlorinated phenoxy group, a furan ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with furan-2-ylmethylamine under suitable conditions to form the final butanamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl group on the phenoxy moiety.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Biology: As a tool for studying biological pathways and interactions.
Industry: In the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(furan-2-ylmethyl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(thiophen-2-ylmethyl)butanamide
Uniqueness
The presence of both the chlorinated phenoxy group and the furan ring in 4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H18ClNO3 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C16H18ClNO3/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(19)18-11-14-4-2-8-20-14/h2,4,6-8,10H,3,5,9,11H2,1H3,(H,18,19) |
InChI Key |
OLSMZQWSCXONLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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